molecular formula C25H21ClFN3O2S B2693562 3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline CAS No. 866871-52-5

3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline

Cat. No. B2693562
CAS RN: 866871-52-5
M. Wt: 481.97
InChI Key: TXKIZMTWLDXRDX-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline” is complex, with multiple functional groups. It contains a quinoline nucleus, a sulfonyl group attached to a chlorophenyl group, a fluorine atom, and a phenylpiperazinyl group .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Synthesis and Derivative Development

Research on quinoline derivatives has led to the development of various compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one has been explored, highlighting the versatility of quinoline compounds in generating amino, bromo, chloro, and other derivatives with potential biological activity (Didenko et al., 2015). Similarly, the efficient synthesis of ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives using a titanium nanomaterial based sulfonic acid catalyst underlines the importance of quinoline derivatives in synthesizing compounds with potential applications in drug discovery and development (Murugesan, Gengan, & Lin, 2017).

Molecular Structure and Pharmacological Activity

The study of quinoline derivatives extends to understanding their molecular structure and pharmacological activities. For example, the synthesis, X‐ray structure, and pharmacological activity of some 6,6‐disubstituted chromeno[4,3‐b]‐ and chromeno‐ [3,4‐c]‐quinolines have been investigated, with some compounds showing significant anti‐inflammatory activity, underscoring the therapeutic potential of quinoline derivatives (Hegab et al., 2007). Additionally, the synthesis and antimicrobial screening of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their phenylacetylene derivatives reveal the antimicrobial potential of such compounds, although the specific compounds did not produce significant results against bacteria and fungi at the tested concentrations (Bonacorso et al., 2018).

Fluorescent Properties and Probe Development

Quinoline derivatives have also been studied for their potential use as fluorescent probes. The synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/ 1,3-benzothiazol-2-yl) quinolines as blue-green fluorescent probes demonstrates the utility of quinoline derivatives in developing materials for optical applications, with some compounds showing high quantum yield and potential use in bioimaging (Bodke, Shankerrao, & Harishkumar, 2013).

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse, depending on their specific structures and functional groups. They have been found to exhibit numerous biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV activities .

Future Directions

Quinoline derivatives, including “3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline”, have significant potential for future research and development. There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . Therefore, there seems to be a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O2S/c26-18-6-9-21(10-7-18)33(31,32)24-17-28-23-11-8-19(27)16-22(23)25(24)30-14-12-29(13-15-30)20-4-2-1-3-5-20/h1-11,16-17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKIZMTWLDXRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline

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